3-(Furan-3-yl)-3-formamidopropanoic acid
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Overview
Description
3-(Furan-3-yl)-3-formamidopropanoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formamido group attached to the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-3-formamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with formamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-3-formamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(Furan-3-yl)-3-formamidopropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-3-formamidopropanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can also participate in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: A precursor in the synthesis of 3-(Furan-3-yl)-3-formamidopropanoic acid.
3-(Furan-2-yl)propanoic acid: A structurally similar compound with different substitution patterns on the furan ring.
3-(Furan-3-yl)propanoic acid: Another related compound with a similar backbone but lacking the formamido group
Uniqueness
This compound is unique due to the presence of both the furan ring and the formamido group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-formamido-3-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12) |
InChI Key |
JBUUZUJNFYXDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CC(=O)O)NC=O |
Origin of Product |
United States |
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